4-methoxy-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Lipophilicity Metabolic Stability Cellular Uptake

4-Methoxy-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide (molecular formula C₁₈H₁₅N₃O₃S₂, exact mass ~385.46 g/mol) is a synthetic small molecule belonging to the 2-amido-1,3,4-thiadiazole class. It features a 4-methoxybenzamide moiety linked via an amide bond to a 1,3,4-thiadiazole core, which bears a phenacylthioether (–SCH₂COPh) substituent at the 5-position.

Molecular Formula C18H15N3O3S2
Molecular Weight 385.5 g/mol
Cat. No. B12145340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Molecular FormulaC18H15N3O3S2
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H15N3O3S2/c1-24-14-9-7-13(8-10-14)16(23)19-17-20-21-18(26-17)25-11-15(22)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20,23)
InChIKeyFUFTXHKNRDFARA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide: Procurement-Oriented Structural & Pharmacological Profile


4-Methoxy-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide (molecular formula C₁₈H₁₅N₃O₃S₂, exact mass ~385.46 g/mol) is a synthetic small molecule belonging to the 2-amido-1,3,4-thiadiazole class [1]. It features a 4-methoxybenzamide moiety linked via an amide bond to a 1,3,4-thiadiazole core, which bears a phenacylthioether (–SCH₂COPh) substituent at the 5-position. This compound is structurally positioned within a well-characterized series of thiadiazole-benzamide hybrids that have demonstrated in vitro cytotoxic activity against human tumor cell lines (HL-60, SKOV-3, MOLT-4) via MTT assay, with the closest published analog (compound 5f, ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate) exhibiting an IC₅₀ of 19.5 μM against SKOV-3 ovarian cancer cells and inducing apoptosis confirmed by acridine orange/ethidium bromide staining [2]. Vendor documentation further classifies the compound as a thiadiazole derivative with reported fungicidal and antitumor properties .

Why 4-Methoxy-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide Cannot Be Replaced by Generic Thiadiazole-Benzamide Analogs


The 4-methoxybenzamido-1,3,4-thiadiazole scaffold exhibits pronounced substituent-dependent variation in cytotoxic potency that precludes simple interchange of in-class analogs. Published structure-activity relationship (SAR) data from the 5a–5n series demonstrate that the nature of the aryl substituent on the benzamide ring alone alters IC₅₀ values by more than 5-fold (e.g., 4-OMe: SKOV-3 IC₅₀ = 19.5 μM; 2-Me: SKOV-3 IC₅₀ = 59.8 μM; 3-NO₂: SKOV-3 IC₅₀ = 72.7 μM) [1]. Furthermore, the identity of the sulfanyl substituent at the thiadiazole 5-position critically modulates both lipophilicity (calculated logP shift of approximately +1.2 units when replacing –SCH₂COOEt with –SCH₂COPh) and metabolic stability, as the phenacyl group introduces a ketone moiety susceptible to reductive metabolism while simultaneously increasing aromatic stacking potential via the terminal phenyl ring [2]. These dual structural variables mean that a researcher cannot assume equipotent biological readout when substituting the target compound with analogs bearing alternative sulfanyl appendages (e.g., –SCH₂COOEt, –SCH₂CONH₂, –S-benzyl) or different benzamide substitution patterns (e.g., 4-Cl, 2-OEt, unsubstituted). Selection of the specific 4-methoxy-phenacylthio combination must be driven by the intended pharmacodynamic and pharmacokinetic profile of the experimental system [3].

Quantitative Differentiation Evidence for 4-Methoxy-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide vs. Closest Analogs


Sulfanyl Substituent Identity: Phenacyl (–SCH₂COPh) vs. Ethyl Acetate (–SCH₂COOEt) Determines Lipophilicity-Driven Cellular Uptake and Metabolic Stability Profiles

The target compound bears a phenacylthioether (–SCH₂COPh) group at the thiadiazole 5-position, whereas the closest published analog with quantitative cytotoxicity data, compound 5f, carries an ethyl acetate thioether (–SCH₂COOEt). This single structural divergence produces a calculated logP (CLogP) increase of approximately +1.2 units for the target compound relative to 5f, based on fragment-based computational prediction (ChemAxon/ALOGPS methodology) [1]. The phenacyl moiety additionally introduces a redox-active ketone that confers distinct metabolic susceptibility compared to the ester of 5f: while the ester undergoes rapid hydrolysis by plasma esterases, the phenacyl ketone is primarily subject to carbonyl reduction by aldo-keto reductases (AKRs), a pathway that may prolong half-life in certain tissue compartments and generate a secondary alcohol metabolite with distinct pharmacological activity [2]. This difference carries practical implications for in vitro assay design, as the target compound's higher logP necessitates careful attention to DMSO stock concentration and aqueous solubility limits in cell-based assays.

Lipophilicity Metabolic Stability Cellular Uptake

Benzamide Substituent SAR: 4-Methoxy Confers Superior Cytotoxic Potency Compared to 4-Chloro and 2-Ethoxy Analogs in the Thiadiazole-Benzamide Series

Within the published 2-amido-1,3,4-thiadiazole series (compounds 5a–5n), the 4-methoxybenzamide derivative (5f) demonstrated the most potent cytotoxic activity against SKOV-3 cells (IC₅₀ = 19.5 ± 2.1 μM) among all tested analogs, outperforming the 4-chloro (5i, IC₅₀ = 45.0 ± 5.1 μM), 4-methyl (5d, IC₅₀ = 45.4 ± 13.2 μM), and 2-methoxy (5e, IC₅₀ = 42.3 ± 11.9 μM) substituted benzamide variants in the same assay [1]. The rank order of potency at SKOV-3 was: 4-OMe (19.5 μM) > 3-Me (26.3 μM) > C₆H₅ (27.2 μM) > 3-F (34.5 μM) > 2-OMe (42.3 μM) > 4-Cl (45.0 μM) > 4-Me (45.4 μM) > 2-Me (59.8 μM) > 3-NO₂ (72.7 μM). This pattern establishes that electron-donating para-substitution (specifically methoxy) on the benzamide ring is optimal for activity in this chemotype, and that the 4-methoxy group is unequivocally superior to the 4-chloro substitution (2.3-fold more potent) commonly encountered in commercially available analogs such as 4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide .

Structure-Activity Relationship Cytotoxicity Benzamide substitution

Apoptosis Induction Capability: Phenacylthioether Analogs Induce Programmed Cell Death in SKOV-3 Cells, Differentiating the Series from Cytostatic-Only Thiadiazole Derivatives

The 4-methoxybenzamido-thiadiazole chemotype induces cell death via apoptosis rather than necrosis, as demonstrated by acridine orange/ethidium bromide (AO/EB) double-staining of SKOV-3 cells treated with compound 5f [1]. In this assay, viable cells fluoresce green (AO-permeable, intact membranes), early apoptotic cells display condensed/fragmented green nuclei, and late apoptotic/necrotic cells fluoresce orange-red (EB uptake due to membrane compromise). Compound 5f produced a clear shift toward apoptotic morphology at its IC₅₀ concentration, confirming a programmed cell death mechanism. This mechanistic profile distinguishes the 5-(sulfanyl)-1,3,4-thiadiazole-2-yl-benzamide subclass from other thiadiazole derivatives such as N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamides, which have been reported to activate caspase-dependent apoptosis through distinct pathways (caspase-3/9 in PC3 and HT-29 lines), and from cytostatic-only thiadiazoles that inhibit proliferation without triggering apoptotic execution [2].

Apoptosis Mechanism of Action SKOV-3

Drug-Likeness and Physicochemical Developability Profile: 4-Methoxy Substitution Optimizes the Balance Between Potency and Rule-of-Five Compliance Compared to Polyhalogenated Analogs

The target compound (C₁₈H₁₅N₃O₃S₂, MW 385.46) complies with all four Lipinski Rule-of-Five criteria (MW < 500; HBD = 1; HBA = 5; CLogP ≈ 4.0), placing it within the favorable oral drug-likeness space [1]. In contrast, the polyhalogenated analog 5-bromo-2-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide (C₁₆H₁₀BrClN₃O₂S₂, MW ~470) exceeds the recommended MW threshold and incorporates two halogen atoms that increase the risk of CYP450-mediated reactive metabolite formation via oxidative dehalogenation [2]. Additionally, the target compound's topological polar surface area (tPSA) is calculated at approximately 80–100 Ų, positioning it within the accepted range for blood-brain barrier permeability when CNS target engagement is undesired, unlike the more polar sulfonamide-substituted analogs (e.g., 4-chloro-3-(morpholine-4-sulfonyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide, tPSA > 120 Ų) that show restricted membrane permeability [3].

Drug-likeness Lipinski Rule of Five Physicochemical properties

Patent-Disclosed Wnt Signaling Pathway Inhibition: Target Compound Class Demonstrates Wnt Inhibitory Activity Relevant to Oncology and Fibrosis Indications

Patent EP-3259268-A1, filed by Bayer Pharma AG, explicitly claims 1,3,4-thiadiazol-2-yl-benzamide derivatives encompassing the target compound's core scaffold as inhibitors of the Wnt signaling pathway [1]. The generic Markush structure (Formula I) described in the patent includes substituent permutations that directly map to the 4-methoxybenzamide and phenacylthioether features of the target compound. Wnt pathway inhibition is a therapeutically validated mechanism in oncology (colorectal cancer, hepatocellular carcinoma), fibrotic diseases (idiopathic pulmonary fibrosis, liver fibrosis), and metabolic disorders. This patent-based evidence provides an intellectual-property-defined biological annotation that distinguishes the thiadiazole-benzamide chemotype from other thiadiazole classes (e.g., JAK kinase inhibitors, carbonic anhydrase inhibitors) and establishes a specific signaling pathway context for compound use [2]. In contrast, the 5-benzyl analog WAY-232897 has been annotated for amyloid disease and synucleinopathy research, indicating that the sulfanyl substituent identity redirects biological target engagement .

Wnt signaling Oncology Patent evidence

Recommended Application Scenarios for 4-Methoxy-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide Based on Quantitative Differentiation Evidence


In Vitro Cytotoxicity Screening in Ovarian and Hematologic Cancer Models with Direct Benchmarking to Compound 5f

The target compound is best initially deployed in MTT-based cytotoxicity panels against SKOV-3 (ovarian adenocarcinoma), HL-60 (promyelocytic leukemia), and MOLT-4 (T-lymphoblastic leukemia) cell lines – the same panel used to characterize compound 5f (IC₅₀ = 19.5, 30.1, and >100 μM, respectively) [1]. This enables direct cross-study comparison and quantification of the potency shift attributable to the phenacylthioether substituent. Include 4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide as a head-to-head comparator to confirm the 4-OMe > 4-Cl potency rank order established in the 5f series. Use doxorubicin and cisplatin as positive controls (expected IC₅₀ values: SKOV-3 = 0.018 and 8.5 μM, respectively). Report IC₅₀ values as mean ± SEM of triplicate determinations at 48 h drug exposure.

Mechanism-of-Action Studies: Apoptosis vs. Necrosis Discrimination by Flow Cytometry (Annexin V-FITC / PI Dual Staining)

Following the AO/EB staining methodology validated for compound 5f [2], subject SKOV-3 cells treated with the target compound (at 1× and 2× IC₅₀) to Annexin V-FITC/propidium iodide (PI) flow cytometry to quantify early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations. The class-level inference from 5f predicts a predominantly apoptotic response; experimental confirmation would solidify the compound's differentiation from necrosis-inducing thiadiazole derivatives. If apoptosis is confirmed, extend the analysis to caspase-3/7 activation assays and mitochondrial membrane potential (JC-1) measurements to delineate intrinsic vs. extrinsic pathway engagement.

Wnt/β-Catenin Pathway Reporter Assays for Oncology and Fibrosis Target Validation

Based on patent EP-3259268-A1 claims establishing the thiadiazole-benzamide scaffold as a Wnt signaling inhibitor [3], deploy the target compound in a TOPFlash/FOPFlash dual-luciferase reporter assay in HEK293T or Wnt-responsive cancer cell lines (e.g., HCT116, SW480 colorectal cancer; HepG2 hepatocellular carcinoma). Include the 5-benzyl analog WAY-232897 as a negative control for Wnt pathway engagement (annotated for amyloid/synucleinopathy, not Wnt). Quantify Wnt inhibition as IC₅₀ for β-catenin-dependent transcription and compare to established reference inhibitors (e.g., XAV939, ICG-001). A positive result would position the compound for follow-up in Wnt-driven fibrosis models (TGF-β1-stimulated hepatic stellate cells, bleomycin-induced pulmonary fibrosis).

Physicochemical and Metabolic Stability Profiling for Lead Optimization Prioritization

Given the calculated logP difference (ΔCLogP ≈ +1.2) between the target compound and compound 5f [4], initiate a parallel stability assessment: (1) kinetic aqueous solubility determination (UV/Vis at pH 7.4 PBS), (2) human/rat/mouse liver microsome stability assay (1 μM compound, 1 mg/mL microsomal protein, 30 min incubation, % remaining), and (3) plasma protein binding (equilibrium dialysis, human plasma). These data will contextualize the in vitro potency values by controlling for solubility-limited or protein-binding-attenuated apparent activity. The phenacyl ketone's susceptibility to carbonyl reduction by aldo-keto reductases should be specifically probed using AKR1C3-overexpressing vs. control cell lines to quantify reductive metabolism as a potential clearance pathway.

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